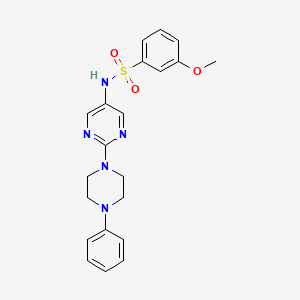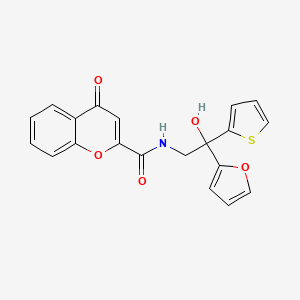![molecular formula C7H6BrN3 B2501432 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 1228450-70-1](/img/structure/B2501432.png)
2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine
Übersicht
Beschreibung
2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine is a compound that belongs to the class of pyrrolopyrazines, which are heterocyclic aromatic compounds containing a pyrrolo[2,3-b]pyrazine skeleton. These compounds are of interest due to their potential biological activities and their use as intermediates in the synthesis of various pharmaceuticals.
Synthesis Analysis
The synthesis of related pyrrolo[2,3-b]pyrazine derivatives has been reported using different methods. An efficient one-pot synthesis method for 2-bromo-6-aryl[5H]pyrrolo[2,3-b]pyrazines has been developed, which utilizes a copper-free Sonogashira coupling followed by a base-mediated 5-exo-dig cyclization, yielding the desired products in good yields . This method is significant as it expands the scope of accessible structures and introduces a halide for further synthetic elaboration, which could be adapted for the synthesis of 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine.
Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-b]pyrazine derivatives can be confirmed using techniques such as X-ray diffraction. For instance, the crystal structure of a related compound, 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine, was determined, revealing a planar molecular arrangement and a partial separation of charge leading to donor-acceptor type stacking . Although not directly related to 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine, these findings provide insight into the potential molecular geometry and interactions of similar compounds.
Chemical Reactions Analysis
Pyrrolo[2,3-b]pyrazine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For example, novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles have been synthesized and evaluated as protein kinase inhibitors with promising antiproliferative activity . These findings suggest that the bromo and methyl substituents on the pyrrolo[2,3-b]pyrazine core could be further modified to enhance biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[2,3-b]pyrazine derivatives can vary depending on their substitution pattern. The thermal cyclization of pyrazinylhydrazones has been used to synthesize various substituted 5H-pyrrolo[2,3-b]pyrazines, which demonstrates the thermal stability and reactivity of these compounds . Additionally, the presence of a bromine atom in the structure, as in 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine, would influence its reactivity, making it amenable to further functionalization through nucleophilic substitution or coupling reactions.
Wissenschaftliche Forschungsanwendungen
Optoelectronic Material Synthesis
The compound is utilized in the synthesis of organic optoelectronic materials. Research indicates efficient methods for the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives involving regio-selective amination reactions. These compounds exhibit promising optical properties and thermal stability, making them suitable for use in optoelectronic applications (Meti, Lee, Yang, & Gong, 2017).
Anti-Inflammatory Properties
A study synthesized pyrrolo[1,2-a]pyrazines derivatives from 2-bromo-5-methoxypyrazine and showcased moderate in vitro anti-inflammatory effects. These findings suggest the potential use of these derivatives as anti-inflammatory agents (Zhou, Wei, Yang, Li, Liu, & Huang, 2013).
Synthetic Methodology Advancements
Efforts have been made to enhance synthetic methodologies involving this compound. A study reports a cleaner and efficient one-pot method for synthesizing 2-bromo-6-aryl[5H]pyrrolo[2,3-b]pyrazines, expanding the scope of structures and improving yields for further synthetic elaboration (Simpson, St-Gallay, Stokes, Whittaker, & Wiewiora, 2015).
Antiproliferative Activity
Derivatives of pyrrolo[2,3-b]pyrazine have been synthesized and tested for antiproliferative activity against human tumor cell lines. Some compounds exhibited significant inhibitory effects, suggesting their potential as kinase inhibitors in cancer treatment (Dubinina, Platonov, Golovach, Borysko, Tolmachov, & Volovenko, 2006).
Catalysis in Synthesis
The compound has applications in catalysis for synthesizing azaindoles. Cycloisomerization of specific amines with AuCl3 has been used to synthesize substituted pyrrolo(2,3-b)pyridines and pyrrolo(2,3-b)pyrazines, showcasing the compound's utility in producing complex molecular structures (Gala, Cordoba, Izquierdo, & Alvarez-Builla, 2014).
Pharmaceutical Intermediate Synthesis
The chemical structure of 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine is critical in synthesizing various nitrogen-containing heterocyclic compounds, used as structural components in pharmaceuticals and agrochemicals due to their high biological activities (Higasio & Shoji, 2001).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-9-7-6(4)11-5(8)3-10-7/h2-3H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCAOGCFPKJZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=C(N=C12)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

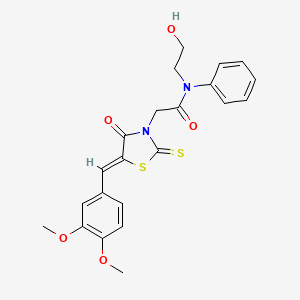
![3-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501350.png)
![2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2501352.png)
![(E)-3-(2-methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-propenamide](/img/structure/B2501353.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2501356.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2501358.png)
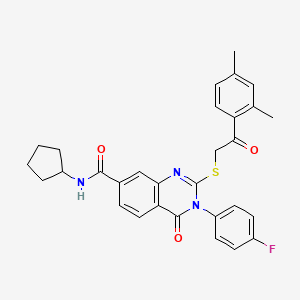
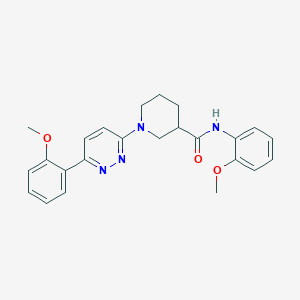
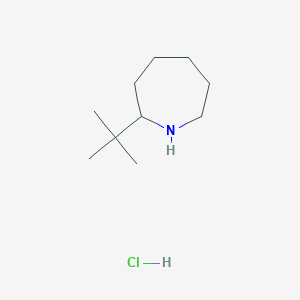
![1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane](/img/structure/B2501364.png)
![N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2501367.png)
